3,3A,4,5,6,7-Hexahydro-3-hydroxy-2-thiocarbamoyl-3-trifluoromethyl-2H-indazole
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Overview
Description
3,3A,4,5,6,7-Hexahydro-3-hydroxy-2-thiocarbamoyl-3-trifluoromethyl-2H-indazole is a complex organic compound with a unique structure that includes a trifluoromethyl group, a thiocarbamoyl group, and a hexahydroindazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3A,4,5,6,7-Hexahydro-3-hydroxy-2-thiocarbamoyl-3-trifluoromethyl-2H-indazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ketones.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Addition of the Thiocarbamoyl Group: The thiocarbamoyl group can be introduced using thiocarbamoyl chloride in the presence of a base.
Hydrogenation: The final step involves hydrogenation to achieve the hexahydro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3A,4,5,6,7-Hexahydro-3-hydroxy-2-thiocarbamoyl-3-trifluoromethyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiocarbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
3,3A,4,5,6,7-Hexahydro-3-hydroxy-2-thiocarbamoyl-3-trifluoromethyl-2H-indazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biology: Used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: Investigated for its potential use in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,3A,4,5,6,7-Hexahydro-3-hydroxy-2-thiocarbamoyl-3-trifluoromethyl-2H-indazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole: Known for its high antistaphylococcal activity.
Indazole-3-carbohydrazide: Exhibits anti-spermatogenic effects.
Uniqueness
3,3A,4,5,6,7-Hexahydro-3-hydroxy-2-thiocarbamoyl-3-trifluoromethyl-2H-indazole is unique due to its trifluoromethyl and thiocarbamoyl groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .
Properties
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3OS/c10-9(11,12)8(16)5-3-1-2-4-6(5)14-15(8)7(13)17/h5,16H,1-4H2,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTPEBJCRIOMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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